molecular formula C16H12N4O2 B14131919 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone

2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone

Cat. No.: B14131919
M. Wt: 292.29 g/mol
InChI Key: QTBIUJHDJTXKHM-UHFFFAOYSA-N
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Description

2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group, a methylpyridinyl group, and a quinoxalinyl group. Its molecular formula is C17H13N3O2, and it has a molecular weight of 291.309 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is unique due to the presence of both a hydroxyimino group and a quinoxalinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

2-hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone

InChI

InChI=1S/C16H12N4O2/c1-10-3-2-4-13(19-10)16(21)15(20-22)11-5-6-12-14(9-11)18-8-7-17-12/h2-9,22H,1H3

InChI Key

QTBIUJHDJTXKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=NO)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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